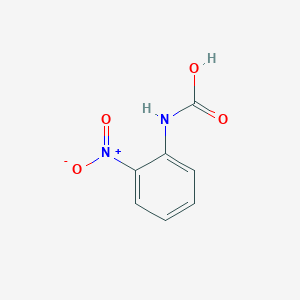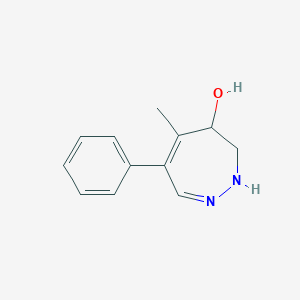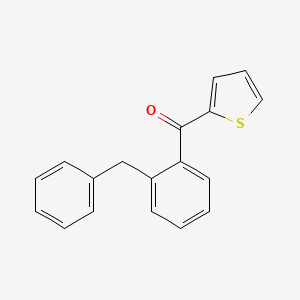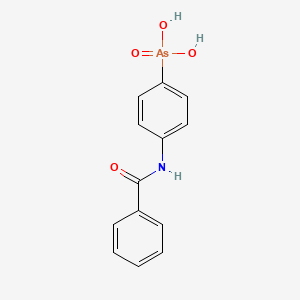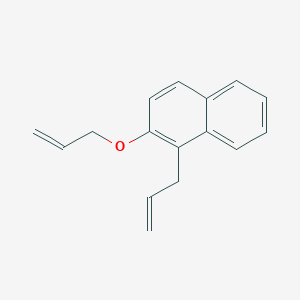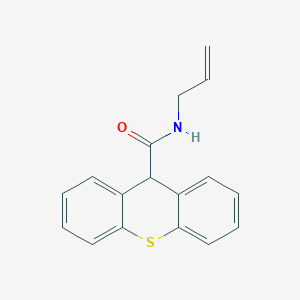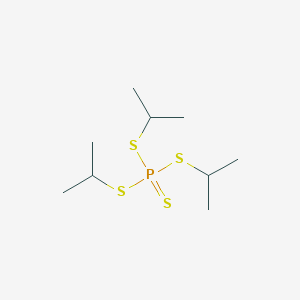
Tripropan-2-yl phosphorotetrathioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C9H21PS4 It is characterized by its unique structure, which includes a phosphorotetrathioate group bonded to three propan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tripropan-2-yl phosphorotetrathioate typically involves the reaction of phosphorus pentasulfide with propan-2-ol under controlled conditions. The reaction proceeds as follows: [ \text{P}4\text{S}{10} + 6 \text{C}_3\text{H}_8\text{O} \rightarrow 4 \text{(C}_3\text{H}_7\text{O})_3\text{PS}_4 + 2 \text{H}_2\text{S} ] This reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Tripropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioate oxides.
Reduction: Reduction reactions can convert the phosphorotetrathioate group to phosphorodithioate.
Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.
Major Products:
Oxidation: Phosphorotetrathioate oxides.
Reduction: Phosphorodithioate derivatives.
Substitution: Various alkyl or aryl phosphorotetrathioates.
科学的研究の応用
Tripropan-2-yl phosphorotetrathioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism of action of tripropan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved include the inhibition of phosphatase activity and the modulation of signal transduction pathways.
類似化合物との比較
Tripropan-2-yl phosphorotetrathioate can be compared with other similar compounds such as:
Tripropan-2-yl phosphorodithioate: Similar in structure but contains fewer sulfur atoms.
Tripropan-2-yl phosphorotrithioate: Contains one less sulfur atom compared to this compound.
Tripropan-2-yl phosphoropentathioate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific number of sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
2386-41-6 |
|---|---|
分子式 |
C9H21PS4 |
分子量 |
288.5 g/mol |
IUPAC名 |
tris(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21PS4/c1-7(2)12-10(11,13-8(3)4)14-9(5)6/h7-9H,1-6H3 |
InChIキー |
GYQKYJKFOKWNED-UHFFFAOYSA-N |
正規SMILES |
CC(C)SP(=S)(SC(C)C)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


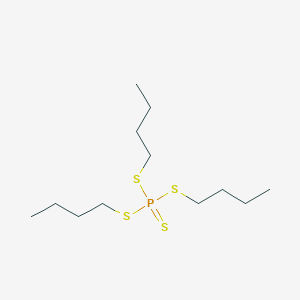

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

